Product packaging for 1-Cyclohexyladamantane(Cat. No.:CAS No. 7575-84-0)

1-Cyclohexyladamantane

Cat. No.: B12025919
CAS No.: 7575-84-0
M. Wt: 218.38 g/mol
InChI Key: CQGHTYOKYHAPCM-UHFFFAOYSA-N
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Description

Adamantane (B196018) as a Paradigm for Cage Hydrocarbons: Structural Rigidity and Chemical Significance

Adamantane, with the chemical formula C10H16, is the simplest member of the diamondoid series, a class of polycyclic hydrocarbons whose carbon framework is a superimposable subunit of the diamond lattice. arxiv.orgrsc.orgwikipedia.org This unique structure, consisting of three fused cyclohexane (B81311) rings in chair conformations, results in a highly symmetrical, rigid, and virtually strain-free molecule. arxiv.orgwikipedia.org The spatial arrangement of carbon atoms in adamantane mirrors that of a diamond crystal, a characteristic that inspired its name from the Greek "adamantinos," meaning related to steel or diamond. wikipedia.org

The remarkable stability of adamantane, both chemically and thermally, sets it apart from other hydrocarbons. arxiv.org It possesses an unusually high melting point of approximately 270 °C, and it readily sublimes at room temperature. wikipedia.org This stability arises from its rigid cage-like structure, which minimizes angle and torsional strain. arxiv.org Adamantane's structure features two distinct types of carbon positions: four equivalent tertiary bridgehead positions (C1-type) and six methylene (B1212753) bridge positions (C2-type). rsc.orgmdpi.com

The discovery of adamantane in petroleum in 1933 opened a new field in chemistry focused on polyhedral organic compounds. wikipedia.org Its derivatives have found diverse applications in medicinal chemistry, catalyst development, and materials science due to their unique structural and biological properties. rsc.orgresearchgate.net The lipophilic and rigid nature of the adamantane cage is often exploited to enhance the properties of pharmaceuticals. mdpi.com

The Cyclohexyl Substitution: A Unique Structural Motif in Adamantane Chemistry

The substitution of a hydrogen atom on the adamantane core with a cyclohexyl group introduces a significant structural modification, creating 1-Cyclohexyladamantane. This compound consists of a diamondoid adamantane framework attached to a cyclohexane ring. vulcanchem.com The cyclohexyl group itself typically exists in a stable chair conformation. vulcanchem.com

The synthesis of this compound can be achieved through methods such as the Friedel-Crafts alkylation of adamantane with cyclohexene (B86901) in the presence of a Lewis acid catalyst like aluminum chloride. vulcanchem.com Another route involves the reaction of 1-bromoadamantane (B121549) with cyclohexylmagnesium bromide, a Grignard reagent. vulcanchem.com

Rationale for Comprehensive Academic Inquiry into this compound

The unique combination of the rigid, stable adamantane cage and the flexible cyclohexyl ring in this compound presents a compelling case for detailed academic investigation. The study of this and similar substituted adamantanes contributes to a fundamental understanding of structure-property relationships in organic chemistry.

From a medicinal chemistry perspective, the introduction of a cyclohexyl group to the adamantane scaffold can modulate the pharmacological properties of potential drug candidates. Researchers have explored adamantane derivatives, including those with cyclohexyl substitutions, for various therapeutic applications. nih.govgoogle.comgoogle.comgoogle.com The lipophilicity and steric bulk imparted by the cyclohexyl group can influence a molecule's ability to interact with biological targets and its metabolic stability. nih.gov

In the realm of materials science, the thermal stability of adamantane derivatives makes them attractive for applications such as high-temperature lubricants and modifiers for polymers like epoxy resins. vulcanchem.com Understanding how the cyclohexyl substituent affects these properties is crucial for the development of new materials with tailored characteristics. The study of this compound and its analogs provides valuable insights into the design of novel molecules with specific functions, spanning from pharmaceuticals to advanced materials. rsc.orgresearchgate.net

Interactive Data Tables

Properties of this compound

PropertyValue
Molecular FormulaC16H26
Molecular Weight218.38 g/mol
IUPAC NameThis compound
Decomposition Temperature>285°C
Rotatable Bond Count1
Topological Polar Surface Area0 Ų

Data sourced from multiple chemical databases. vulcanchem.com

Synthetic Parameters for this compound via Friedel-Crafts Alkylation

ParameterValue
ReactantsAdamantane, Cyclohexene
CatalystAlCl3
Temperature40–60°C
Reaction Time8–12 h
Yield55–62% (extrapolated)

Data based on analogous reactions. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26 B12025919 1-Cyclohexyladamantane CAS No. 7575-84-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7575-84-0

Molecular Formula

C16H26

Molecular Weight

218.38 g/mol

IUPAC Name

1-cyclohexyladamantane

InChI

InChI=1S/C16H26/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-15H,1-11H2

InChI Key

CQGHTYOKYHAPCM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Synthetic Methodologies for 1 Cyclohexyladamantane and Its Functionalized Derivatives

Direct Synthetic Routes to 1-Cyclohexyladamantane

The most straightforward methods for synthesizing this compound involve the direct formation of the C-C bond between the adamantane (B196018) and cyclohexyl moieties.

Friedel-Crafts Alkylation and Related Cyclization Reactions

Friedel-Crafts alkylation is a cornerstone of adamantane chemistry. The reaction of adamantane with a cyclohexyl-containing electrophile, or vice versa, in the presence of a Lewis acid catalyst, is a common approach. For instance, the alkylation of an aromatic ring with an adamantyl group can be initiated by various catalysts. ineosopen.org While direct alkylation of adamantane at a bridgehead position with a cyclohexyl group is feasible, the reaction conditions must be carefully controlled to prevent polysubstitution and rearrangement reactions.

A related approach involves the Lewis acid-promoted isomerization of other polycyclic hydrocarbons. Paul von Ragué Schleyer's groundbreaking synthesis of adamantane itself from tetrahydrodicyclopentadiene (B3024363) demonstrated the power of this method, which proceeds through a complex series of cationic 1,2-bond migrations and hydride shifts. nih.gov This principle can be extended to synthesize substituted adamantanes.

In a variation of the Friedel-Crafts reaction, iron pentacarbonyl has been shown to initiate the alkylation of aromatic compounds with 1-bromoadamantane (B121549). ineosopen.org This suggests the potential for using similar metal carbonyl-initiated reactions to attach a cyclohexyl group to the adamantane core.

Recent advancements have also explored photo-induced Friedel-Crafts-type reactions. For example, the reaction of cyclohexene (B86901) with a benzene (B151609) ring can be achieved under photochemical conditions. nih.govacs.org This method offers a milder alternative to traditional Lewis acid catalysis.

Mechanistic Considerations in Direct C-C Bond Formation at Bridgehead Positions

The formation of a C-C bond at a bridgehead position of adamantane is a key step in these direct synthetic routes. This typically involves the generation of an adamantyl cation as an intermediate. The stability of the 1-adamantyl cation is relatively high, which facilitates its formation. wikipedia.org This cation can then be attacked by a nucleophilic cyclohexyl species, or a cyclohexyl cation can be attacked by the electron-rich C-H bond of adamantane.

The mechanism often involves a complex interplay of factors, including the nature of the catalyst, the solvent, and the specific reactants. For example, in the synthesis of an adamantane-annulated arene, an unusual Friedel-Crafts-like alkylation was proposed to proceed through a Wagner-Meerwein shift from a tertiary to a secondary carbocation, which then alkylates a benzene ring. nih.gov

The stability of bridgehead intermediates is a crucial factor. The dication of 1,3-didehydroadamantane, for instance, exhibits enhanced stability due to "three-dimensional aromaticity," where a pair of electrons is delocalized over the four bridgehead atoms. wikipedia.org This understanding of carbocation stability and reactivity is essential for designing efficient synthetic strategies. acs.org

Functionalization Strategies on Existing Adamantane Scaffolds to Yield Cyclohexyl Derivatives

An alternative to direct C-C bond formation is the functionalization of a pre-existing adamantane molecule. This approach allows for greater control over the final product's structure.

Regioselective Functionalization of Adamantane with Cyclohexyl Groups

Achieving regioselectivity in the functionalization of adamantane is a significant challenge due to the presence of multiple reactive sites. However, various strategies have been developed to introduce substituents at specific positions. The tertiary C-H bonds at the bridgehead positions are generally more reactive towards radical and cationic reactions. nih.govwikipedia.org

Directed C-H functionalization has emerged as a powerful tool for achieving regioselectivity. By using a directing group, it is possible to selectively activate a specific C-H bond for reaction. For example, palladium-catalyzed arylation of adamantane derivatives containing a bidentate directing group has been shown to proceed with remarkable regioselectivity. cuni.cz This principle could be applied to the introduction of cyclohexyl groups.

Radical-based functionalization reactions are another important class of methods for directly converting adamantane C-H bonds to C-C bonds. nih.gov These reactions often proceed via radical intermediates, which have unique stability and reactivity. While some radical reactions exhibit low regioselectivity, others, like those using an electrophilic quinuclidinium radical cation, can achieve impressive regioselectivity for the methine positions of adamantane. nih.gov

Derivatization of Cyclohexyl-Substituted Adamantane: Reactions at the Cyclohexyl Moiety

Once this compound has been synthesized, the cyclohexyl moiety can be further functionalized. This allows for the creation of a wide range of derivatives with tailored properties. For example, the introduction of a hydroxyl group to the adamantyl moiety of a related compound saw a significant increase in its biological activity. researchgate.net

Advanced Synthetic Techniques and Emerging Methodologies

The field of organic synthesis is constantly evolving, with new methods and techniques being developed that can be applied to the synthesis of this compound and its derivatives. These advanced methods often offer advantages in terms of efficiency, selectivity, and milder reaction conditions. uta.eduadelaide.edu.auku.dksdu.dk

Photoredox catalysis has emerged as a powerful tool for C-H functionalization. nih.gov This method uses visible light to generate reactive radical intermediates under mild conditions. For example, an acridinium (B8443388) photocatalyst has been used to generate oxygen-centered phosphate (B84403) radicals capable of abstracting a C-H bond from adamantane, which can then be trapped by a variety of radical acceptors. nih.gov

Flow chemistry is another emerging technology that can offer significant advantages for the synthesis of adamantane derivatives. By performing reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters, leading to higher yields and purity.

The development of novel catalysts is also a key area of research. For example, the use of bifunctional rhodium(II) catalysts has been explored for site-selective nitrenoid insertions in adamantane. cuni.cz

Chemical Reactivity and Mechanistic Investigations of 1 Cyclohexyladamantane

C-H Bond Functionalization of the Adamantyl Cage in 1-Cyclohexyladamantane

The adamantane (B196018) cage is a unique, strain-free, and highly symmetric hydrocarbon structure. Its C-H bonds, particularly at the tertiary bridgehead positions, exhibit distinct reactivity compared to the secondary methylene (B1212753) positions.

Radical-Mediated Reactions at Bridgehead and Methylene Positions

The functionalization of the adamantyl cage via radical-mediated reactions is a well-established strategy. nih.gov These reactions typically proceed via the abstraction of a hydrogen atom to form an adamantyl radical, which is then trapped by a reacting species. nih.gov The stability of the resulting radical intermediate is a key factor governing the regioselectivity of these reactions.

The tertiary C-H bonds at the bridgehead positions (C1, C3, C5, C7) of the adamantane skeleton are significantly more reactive towards radical abstraction than the secondary C-H bonds of the methylene bridges (C2, C4, etc.). This preferential reactivity is attributed to two main factors:

Radical Stability: The tertiary adamantyl radical is more stable than the secondary adamantyl radical due to hyperconjugation.

Steric Accessibility: The bridgehead positions are sterically less hindered compared to the methylene positions, where approaching reagents may experience 1,3-diaxial interactions. rsc.org

In the case of this compound, three of the four bridgehead positions remain available for functionalization. Reactions such as free-radical halogenation demonstrate a high degree of selectivity for these tertiary positions. youtube.commasterorganicchemistry.com For instance, bromination of adamantane shows a significant preference for the tertiary position over the secondary position. masterorganicchemistry.com Similarly, oxidation reactions, such as hydroxylation, also favor the bridgehead carbons. Theoretical studies on adamantane hydroxylation show that the activation energy for abstracting a tertiary hydrogen is lower than for a secondary hydrogen, making the former the kinetically favored process. nih.gov

Under forcing conditions, such as exhaustive methylation using AlCl₃ and tetramethylsilane, the high reactivity of the bridgehead positions is evident. However, such harsh conditions can also lead to the cleavage of the C-C bond between the cyclohexyl and adamantyl moieties, highlighting the energetic landscape of the molecule. researchgate.net

Table 1: Representative Regioselectivity in Radical Functionalization of Adamantane

This table illustrates the typical selectivity observed in radical reactions on an unsubstituted adamantane cage, which serves as a model for the reactivity of the adamantyl core in this compound.

Reaction TypeReagentProduct Ratio (Tertiary:Secondary)Reference
BrominationBr₂ / light~1600 : 82 : 1 (for 3°:2°:1° C-H) masterorganicchemistry.com
ChlorinationCl₂ / light~5 : 4 : 1 (for 3°:2°:1° C-H) masterorganicchemistry.com
HydroxylationFeO₄²⁻ (theoretical)~9.3 : 1 nih.gov

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal catalysis offers a powerful and often more selective alternative for C-H functionalization, enabling the formation of C-C, C-N, and C-O bonds under milder conditions than many radical processes. mt.comnih.gov Catalysts based on palladium (Pd), rhodium (Rh), iridium (Ir), and copper (Cu) have been widely employed for the functionalization of alkanes, including adamantane. chemrxiv.orgsnnu.edu.cnrsc.orgchemrxiv.org

These reactions can proceed through various mechanisms, often involving the direct activation of a C-H bond by the metal center. researchgate.net For substrates lacking a directing group, selectivity can be challenging, but the unique electronic properties and strengths of adamantane's C-H bonds can be exploited. researchgate.net For instance, some catalytic systems show a preference for the strong tertiary C-H bonds characteristic of the adamantane bridgehead positions. chemrxiv.org

Specific applications to this compound have been documented, particularly in the context of oxidation. A patented process describes an oxidation catalytic system, potentially involving N-hydroxyphthalimide and a co-catalyst, for the oxidation of polycyclic hydrocarbons, explicitly listing this compound as a substrate. google.comgoogle.com.pg Such processes can introduce hydroxyl groups, typically at the reactive bridgehead positions. google.com C-H amination is another key transformation. While many methods require directing groups, metalloradical catalysis, for example with cobalt complexes, can achieve intermolecular C-H amination of C-H bonds through a stepwise radical pathway. nih.gov

Table 2: Examples of Catalyst Systems for Adamantane C-H Functionalization

This table provides examples of transition metal catalysts and the types of functionalization they achieve on adamantane scaffolds, applicable to this compound.

Catalyst SystemFunctionalization TypeDescriptionReference
Pd(OAc)₂ / PhI(OAc)₂AcetoxylationPalladium-catalyzed acetoxylation of C(sp³)–H bonds. nih.gov
[Cp*RhCl₂]₂AnnulationRhodium-catalyzed C-H activation and annulation with alkynes. chemrxiv.org
Ir-photocatalyst / HAT catalystAlkylationDual photoredox and H-atom transfer (HAT) catalysis for C-H alkylation. researchgate.net
Cu-catalystAminationCopper-mediated amination of C-H bonds. nsf.gov

Reactivity Profiles of the Cyclohexyl Moiety

The cyclohexyl group, as a saturated carbocycle, exhibits reactivity characteristic of alkanes, which is considerably different from the adamantyl cage and especially from unsaturated systems like aromatic rings.

Electrophilic Substitution and Addition Reactions on the Cyclohexyl Ring

The cyclohexyl ring in this compound is a saturated alkane system. Consequently, it is generally unreactive towards electrophilic substitution and addition reactions under typical laboratory conditions. These reaction classes are hallmarks of unsaturated systems (alkenes, alkynes) and aromatic compounds.

Electrophilic Substitution: This reaction involves the replacement of a hydrogen atom with an electrophile. In aromatic systems, this proceeds via a stable carbocation intermediate (the sigma complex), a pathway that is not accessible for a saturated cycloalkane. masterorganicchemistry.com

Electrophilic Addition: This reaction involves the addition of an electrophile across a pi bond. Since the cyclohexyl ring lacks pi bonds, it does not undergo this type of reaction.

Functionalization of the cyclohexyl ring would require harsh, high-energy conditions, such as those used in industrial cracking or strong acid-catalyzed isomerization, which are generally non-selective and can lead to fragmentation or rearrangement of the carbon skeleton, including cleavage of the bond to the adamantane cage. researchgate.net

Nucleophilic Reactivity and Derivatization at Cyclohexyl Positions

Direct nucleophilic attack on a C-H bond of the cyclohexyl ring is not a feasible reaction pathway. Nucleophilic substitution reactions require the presence of a suitable leaving group, which is an atom or group that can depart with a pair of electrons. gatech.edusavemyexams.com

Therefore, to achieve nucleophilic derivatization at the cyclohexyl positions of this compound, a two-step process is necessary:

Functionalization: First, a C-H bond on the cyclohexyl ring must be converted into a C-LG bond, where LG is a good leaving group. This is typically achieved via radical halogenation (e.g., using Br₂ with UV light) to introduce a bromine atom.

Substitution: The resulting cyclohexyl halide can then undergo nucleophilic substitution. Depending on the substitution at the carbon bearing the leaving group (secondary in this case), the substrate, and the reaction conditions, the mechanism can be either bimolecular (S_N2) or unimolecular (S_N1). libretexts.org

Given the secondary nature of the carbons on the cyclohexyl ring, both S_N1 and S_N2 pathways are possible, with the outcome influenced by the strength of the nucleophile and the polarity of the solvent.

Table 3: Hypothetical Nucleophilic Derivatization of this compound

This table illustrates the potential for nucleophilic substitution on a functionalized this compound derivative. The initial step would be the halogenation of the cyclohexyl ring.

Starting MaterialReagent (Nucleophile)Potential ProductReaction Type
1-(4-bromocyclohexyl)adamantaneNaOH (aq)4-(1-Adamantyl)cyclohexan-1-olS_N1/S_N2
1-(4-bromocyclohexyl)adamantaneNaCN in DMSO4-(1-Adamantyl)cyclohexane-1-carbonitrileS_N2
1-(4-bromocyclohexyl)adamantaneCH₃ONa in CH₃OH1-(4-methoxycyclohexyl)adamantaneS_N1/S_N2
1-(4-bromocyclohexyl)adamantaneNaN₃1-(4-azidocyclohexyl)adamantaneS_N2

Conformational Effects of the Cyclohexyl Group on Overall Reactivity

The adamantyl group is exceptionally bulky. When attached to a cyclohexane (B81311) ring, it will strongly favor the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org This conformational locking has several consequences for reactivity:

Steric Shielding: The large, equatorially-positioned adamantyl group can sterically hinder the approach of reagents to the axial positions on the adjacent carbons (C2 and C6) of the cyclohexyl ring. Conversely, the cyclohexyl ring itself shields one face of the adamantane cage, potentially influencing the regioselectivity of reactions on the adamantyl core, particularly at the adjacent bridgehead position (C1) and the nearby methylene positions.

Reactivity Attenuation: The steric hindrance presented by the bulky cyclohexyl group can decrease the rate of reactions on the adamantane cage compared to unsubstituted adamantane. For example, access to the C1 bridgehead position, while still electronically favored, is more sterically encumbered than in adamantane itself.

Influence on Stereoselectivity: In reactions that create new chiral centers on either the cyclohexyl or adamantyl moiety, the fixed conformation imposed by the bulky groups can lead to high diastereoselectivity. The reagent will preferentially attack from the less sterically hindered face of the molecule.

Intermolecular and Intramolecular Rearrangements Involving the Adamantyl-Cyclohexyl Linkage.

Rearrangement reactions are a broad class of organic reactions where an atom or group of atoms migrates from one atom to another within the same molecule or to a different molecule, resulting in a structural isomer of the original molecule. wiley-vch.de These reactions often involve the breaking and formation of carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. wiley-vch.de In the context of this compound, rearrangements can be influenced by factors such as solvent polarity and temperature. scirp.org

The bond connecting the cyclohexyl and adamantyl moieties is a carbon-carbon single bond. The cleavage of such bonds is a fundamental process in organic chemistry. rsc.org Bond cleavage can occur through two primary mechanisms: homolysis, where the two electrons of the bond are split between the two fragments, or heterolysis, where one fragment retains both electrons, leading to the formation of ions. libretexts.orgmsu.edu The cleavage of the C(aryl)-C(alkyl) bond, a related process, is significant in both academic and industrial chemistry for accessing various chemical targets from readily available starting materials. rsc.org

In the case of this compound, the cleavage of the cyclohexyl-adamantyl bond would likely proceed through a heterolytic mechanism under conditions that favor the formation of carbocations, such as in the presence of a strong acid. The stability of the resulting carbocations plays a crucial role in the feasibility of this cleavage. The adamantyl carbocation is known to be particularly stable due to the rigid, cage-like structure of the adamantane core.

Computational methods, such as the activation strain model, can provide detailed insights into the reactivity and the energy barriers associated with bond cleavage. rsc.org This model analyzes the reaction energy profile by considering the strain energy required to deform the reactants and the interaction energy between the deformed reactants. rsc.org

Carbocations are key intermediates in many organic reactions and are prone to rearrangement to form more stable species. periodicchemistry.comuregina.ca These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, can significantly influence the final product distribution of a reaction. periodicchemistry.comlibretexts.org The driving force for these rearrangements is the increased stability of the resulting carbocation, with tertiary carbocations being more stable than secondary, which are in turn more stable than primary carbocations. libretexts.orgorganicchemistrytutor.com

When this compound is subjected to conditions that generate a carbocation, for instance, by protonation and loss of a leaving group from a derivative, a complex series of rearrangements can occur. The initial carbocation could be located on either the cyclohexyl or the adamantyl portion of the molecule.

Hydride Shifts: A hydrogen atom with its pair of bonding electrons can migrate to an adjacent carbocation center. periodicchemistry.com

Alkyl Shifts: An entire alkyl group can migrate, which is particularly relevant for the cyclohexyl-adamantyl system. byjus.com

The formation of a tertiary carbocation is generally favored. organicchemistrytutor.com For example, if a secondary carbocation were to form on the cyclohexyl ring, a hydride shift could lead to a more stable tertiary carbocation. Similarly, an alkyl shift involving the adamantyl group could occur. byjus.com The interplay of these rearrangements ultimately dictates the structure of the final products. uregina.ca It is estimated that carbocation rearrangements occur in a vast majority of molecules before other reactions take place. organicchemistrytutor.com

Table 1: Factors Influencing Carbocation Rearrangements

Factor Description Impact on this compound
Carbocation Stability The tendency of a carbocation to rearrange to a more stable form (tertiary > secondary > primary). Rearrangements will favor the formation of the highly stable 1-adamantyl cation or a tertiary carbocation on the cyclohexyl ring.
Nature of the Shift The type of migrating group (hydride or alkyl). Both hydride and alkyl shifts are possible, leading to a mixture of rearranged products.
Ring Strain Rearrangements can be driven by the relief of ring strain. libretexts.org While adamantane itself is strain-free, rearrangements within the cyclohexyl ring could be influenced by conformational factors.

| Reaction Conditions | Temperature and solvent can influence the rates and pathways of rearrangement. scirp.org | Higher temperatures may provide the necessary activation energy for less favorable rearrangements. |

Photochemical and Electrochemical Reactivity Studies of this compound.

Photochemical Reactivity

Photochemistry investigates chemical reactions initiated by the absorption of light. msu.edu The first law of photochemistry, the Grotthuss-Draper law, states that a substance must absorb light for a photochemical reaction to occur. msu.edu The efficiency of a photochemical process is described by its quantum yield (Φ). msu.edu

For a molecule like this compound, which lacks a strong chromophore, direct photoexcitation would require high-energy UV light. However, photochemical reactions can also be initiated through the use of photosensitizers. msu.edu Studies on related adamantane derivatives suggest that photochemical reactions can include electrophilic substitutions like bromination or nitration. Photochemical rearrangements often proceed through triplet excited states, which can be depicted as diradicals. msu.edu

Electrochemical Reactivity

Electrochemistry studies the relationship between chemical reactions and electricity. In the context of this compound, electrochemical studies would likely involve its oxidation or reduction at an electrode surface. The electrochemical behavior would be dictated by the stability of the resulting radical ions or ions. The oxidation of this compound would lead to a radical cation, which could undergo subsequent reactions, including bond cleavage or rearrangement.

Table 2: Potential Reactive Intermediates in Photochemical and Electrochemical Reactions of this compound

Reaction Type Potential Intermediate Subsequent Reactions
Photochemical Excited State (Singlet or Triplet) Isomerization, Bond Cleavage, Radical Reactions
Electrochemical (Oxidation) Radical Cation Deprotonation, Nucleophilic Attack, Dimerization

| Electrochemical (Reduction) | Radical Anion | Protonation, Bond Cleavage |

Detailed experimental studies, such as action plot methodology for photochemical reactions, are crucial to fully elucidate the reactivity of this compound under these conditions. nih.gov Such studies can reveal the most effective wavelengths for initiating specific photoreactions and provide insights into the underlying reaction mechanisms. nih.gov

Advanced Characterization Techniques for 1 Cyclohexyladamantane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

NMR spectroscopy is an indispensable tool for determining the molecular structure of 1-cyclohexyladamantane in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of atomic connectivity and spatial relationships can be assembled.

The ¹H and ¹³C NMR spectra of this compound are characterized by signals corresponding to the distinct chemical environments of the nuclei in the adamantyl cage and the cyclohexyl ring.

¹H NMR Spectrum: The proton spectrum of the adamantane (B196018) core typically shows two broad signals corresponding to the methine (CH) protons at the bridgehead positions and the methylene (B1212753) (CH₂) protons. chemicalbook.com For an unsubstituted adamantane, these appear around δ 1.87 and δ 1.75 ppm, respectively. The cyclohexyl group introduces more complexity. The proton on the carbon attached to the adamantane cage (the α-proton) would be expected to appear as a multiplet, while the remaining ten protons on the cyclohexane (B81311) ring would produce a complex series of overlapping signals in the upfield region, typically between δ 1.0 and δ 1.8 ppm. docbrown.info

¹³C NMR Spectrum: In the proton-decoupled ¹³C NMR spectrum of adamantane, two distinct signals are observed for the four equivalent methine carbons (C-1, C-3, C-5, C-7) and the six equivalent methylene carbons (C-2, C-4, C-6, C-8, C-9, C-10), which appear at approximately δ 28.46 ppm and δ 37.85 ppm, respectively. chemicalbook.com Upon substitution with a cyclohexyl group, the symmetry is broken, leading to a greater number of unique signals. The carbon atom of the adamantane cage bonded to the cyclohexyl group (C-1) would experience a significant downfield shift. Similarly, the carbons of the cyclohexyl ring would exhibit distinct chemical shifts. The carbon directly attached to the adamantane (C-1') would be the most downfield of the cyclohexyl carbons, with the other carbons (C-2'/6', C-3'/5', C-4') appearing at higher fields. docbrown.info

A representative table of predicted chemical shifts for this compound is presented below, based on the known values for adamantane and cyclohexane and typical substituent effects.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Adamantane C1-~38.0
Adamantane CH (3,5,7)~1.70~29.0
Adamantane CH₂ (bridge)~1.65~38.5
Adamantane CH₂ (other)~1.60~37.0
Cyclohexane C1'-H~1.50-
Cyclohexane C1'-~45.0
Cyclohexane C2',6'-~33.0
Cyclohexane C3',5'-~27.0
Cyclohexane C4'-~26.5
Cyclohexane CH₂ (axial/equatorial)1.0 - 1.8-

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex and often overlapping signals in the spectra of this compound. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov It would be used to trace the connectivity within the cyclohexyl ring by identifying cross-peaks between adjacent protons (e.g., H-1' to H-2'/H-6'). It would also confirm couplings between protons within the adamantane cage, such as the geminal and vicinal couplings in the methylene bridges.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov HSQC is essential for assigning each proton signal to its corresponding carbon atom in both the adamantane and cyclohexane moieties, resolving any ambiguity from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.net This is particularly powerful for establishing the connection between the two ring systems. A key correlation would be observed between the protons on the adamantane cage near the substitution site (e.g., H-2, H-8, H-9) and the quaternary carbon of the cyclohexyl ring (C-1'), and vice-versa.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY/ROESY would provide insights into the preferred conformation and stereochemistry by showing spatial correlations between protons on the cyclohexyl ring and protons on the adamantane cage. For instance, correlations between the axial protons on C-2' and C-6' of the cyclohexane ring and the protons on the face of the adamantane cage would help define the rotational orientation of the cyclohexyl group relative to the adamantane core.

In the solid state, molecular motion is restricted, and NMR signals are broadened by factors like chemical shift anisotropy and dipolar couplings. Solid-state NMR (SSNMR) techniques, often employing magic-angle spinning (MAS), can overcome this broadening to provide high-resolution spectra. acs.org For adamantane derivatives, SSNMR is a powerful tool for studying conformational polymorphism and molecular dynamics. Studies on substituted adamantanes have shown that these molecules can exist in different crystalline phases, with varying degrees of rotational disorder. acs.org For this compound, ¹³C cross-polarization magic-angle spinning (CP-MAS) SSNMR could be used to determine if multiple, distinct conformations of the molecule exist within a crystal lattice. rsc.org Furthermore, variable-temperature SSNMR experiments can provide information on the energetics of conformational changes, such as the chair-boat interconversion of the cyclohexyl ring or rotation around the C-C bond connecting the two ring systems.

X-ray Crystallography for Molecular and Supramolecular Architecture.

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. carleton.edu

By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which the positions of all atoms in the molecule can be determined. youtube.com For this compound, single-crystal X-ray diffraction would provide unambiguous confirmation of its covalent structure. More importantly, it would reveal the precise conformation adopted by the molecule in the crystalline state. nih.gov This includes the exact torsion angle describing the orientation of the cyclohexyl ring relative to the adamantane cage and confirmation of the chair conformation of the cyclohexane ring. While this compound itself is achiral, this technique is the definitive method for determining the absolute configuration of chiral derivatives. nih.gov

The analysis of the crystal structure also reveals how molecules are arranged with respect to one another, an arrangement known as the crystal packing. nih.gov For a non-polar, saturated hydrocarbon like this compound, the intermolecular interactions are expected to be dominated by weak van der Waals forces. The bulky, globular shape of the adamantane cage and the flexible cyclohexyl group influence how the molecules pack together to maximize these interactions and fill space efficiently. The analysis of crystal structures of similar adamantane derivatives often reveals dense packing motifs. Computational tools, such as Hirshfeld surface analysis, can be applied to the crystallographic data to visualize and quantify the intermolecular contacts, highlighting the specific C-H···H-C interactions that stabilize the crystal lattice. The study of these packing motifs is crucial for understanding the physical properties of the material, such as its melting point, density, and solubility.

Co-crystallization Studies with Host-Guest Systems

Co-crystallization is a powerful technique for structural elucidation and the study of non-covalent interactions. In the context of this compound, this involves forming a crystalline solid composed of the target molecule (the "guest") and a "host" molecule. The adamantane cage is a highly effective component in supramolecular recognition processes due to its size, shape, and hydrophobicity nih.gov.

A prominent class of host molecules for adamantane derivatives are cyclodextrins (CDs) nih.gov. These cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic inner cavity. The adamantyl group, with its spherical shape and a diameter of approximately 7 Å, fits snugly within the cavity of β-cyclodextrin (β-CD), leading to the formation of stable 1:1 inclusion complexes nih.govmdpi.com. These host-guest interactions are driven primarily by hydrophobic and van der Waals forces. The formation of such complexes can be used to crystallize otherwise liquid or difficult-to-crystallize adamantane derivatives, allowing for their detailed structural analysis via X-ray diffraction nih.govmdpi.com.

Studies on various adamantane derivatives with β-CD have shown that the size, geometry, and functional groups on the adamantane guest all influence the final structure and stoichiometry of the host-guest assemblies mdpi.com. While specific co-crystallization data for this compound is not extensively detailed in the reviewed literature, the principles established with other derivatives are directly applicable. The bulky cyclohexyl group would influence the orientation and depth of inclusion within the host cavity. The stoichiometry of these complexes can vary, with ratios from 1:2 to 3:2 (guest:host) being observed for different adamantane derivatives, often forming dimeric host structures that encapsulate the guest molecules nih.gov.

Table 1: Host-Guest Systems for Adamantane Derivatives

Host Molecule Guest Moiety Typical Stoichiometry (Guest:Host) Association Constant (K) with β-CD (M⁻¹)
β-Cyclodextrin Adamantane 1:1 10³ - 10⁵ nih.gov
Cucurbit[n]urils Adamantane Variable High Affinity nih.gov
Tetraaryladamantanes Various small organic molecules Variable Not specified

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure of this compound by probing its characteristic vibrational modes nih.gov. These methods are complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability nih.govopenrepository.com.

Elucidation of Functional Groups and Molecular Vibrations

The this compound molecule is composed entirely of C-C and C-H single bonds, characteristic of a saturated hydrocarbon. Its vibrational spectrum is therefore dominated by the stretching and bending modes of these bonds.

C-H Stretching Vibrations: Strong absorptions in the IR spectrum and strong signals in the Raman spectrum are expected in the 2850-3000 cm⁻¹ region. These arise from the symmetric and asymmetric stretching of the C-H bonds in the CH (methine) and CH₂ (methylene) groups of both the adamantane cage and the cyclohexane ring.

CH₂ Bending (Scissoring) Vibrations: A characteristic absorption for methylene groups occurs around 1440-1480 cm⁻¹. This is a key feature in the spectra of both adamantane and cyclohexane researchgate.netscispace.com.

Theoretical calculations and experimental data for adamantane and cyclohexane provide a basis for assigning the vibrational modes of this compound researchgate.netnih.govustc.edu.cn.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Moieties Involved
C-H Stretching 2850 - 2950 Adamantane CH, CH₂; Cyclohexane CH₂
CH₂ Scissoring 1440 - 1480 Adamantane CH₂; Cyclohexane CH₂
C-H Bending/Deformation 1300 - 1400 Adamantane CH, CH₂; Cyclohexane CH₂
C-C Stretching & Skeletal Modes 700 - 1200 Adamantane & Cyclohexane Skeletons

Conformational Analysis via Vibrational Fingerprints

Vibrational spectroscopy is a sensitive probe of molecular conformation. For this compound, the key conformational flexibility lies within the cyclohexane ring, which predominantly adopts a stable "chair" conformation to minimize angle and torsional strain ustc.edu.cnmasterorganicchemistry.com. The adamantane cage itself is highly rigid.

The chair conformation of cyclohexane gives rise to two types of C-H bonds: axial and equatorial. While these are in rapid equilibrium via ring flipping at room temperature, their distinct vibrational frequencies can sometimes be resolved, particularly at low temperatures. Certain vibrational modes, especially in the fingerprint region (below 1500 cm⁻¹), are sensitive to the specific geometry of the molecule. Detailed analysis of the Raman and IR spectra of cyclohexane has enabled the assignment of numerous bands corresponding to the chair conformation ustc.edu.cnnih.gov. The presence of the bulky and rigid adamantyl substituent is expected to lock the cyclohexane ring in a specific chair conformation where the adamantyl group occupies an equatorial position to minimize steric hindrance. This conformational locking would result in a more defined and less complex vibrational spectrum in the conformation-sensitive regions compared to unsubstituted cyclohexane.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places), which allows for the unambiguous determination of a molecule's elemental composition libretexts.orglibretexts.orgnih.gov. While low-resolution MS might identify the nominal mass of this compound (C₁₆H₂₈) as 220, HRMS can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da), the precise monoisotopic mass of this compound can be calculated libretexts.orgyoutube.comchemcalc.org.

Calculation of Exact Mass for C₁₆H₂₈:

(16 * 12.000000) + (28 * 1.007825) = 192.000000 + 28.2191 = 220.2191 Da

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental formula C₁₆H₂₈.

Table 3: Elemental Composition and Mass Data for this compound

Parameter Value
Molecular Formula C₁₆H₂₈
Nominal Mass 220 Da
Monoisotopic (Exact) Mass 220.2191 Da

Tandem Mass Spectrometry for Structural Fragments

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions mdpi.comnih.govresearchgate.netwvu.edu. For this compound, the molecular ion (M⁺˙ at m/z 220) would be generated, isolated, and then fragmented through collision-induced dissociation (CID).

The fragmentation pattern provides a "fingerprint" of the molecule's structure libretexts.orgnih.govlibretexts.org. Based on the structure of this compound and known fragmentation patterns of adamantanes and cycloalkanes, several key fragmentation pathways can be predicted cdnsciencepub.comresearchgate.net:

Loss of the Cyclohexyl Group: The C-C bond between the adamantane and cyclohexane moieties is a likely point of cleavage. This would result in the loss of a cyclohexyl radical (•C₆H₁₁) or cyclohexene (B86901) (C₆H₁₀), leading to the highly stable adamantyl cation at m/z 135 . This is often the base peak in the mass spectra of 1-substituted adamantanes.

Loss of the Adamantyl Group: Cleavage resulting in the formation of a cyclohexyl cation at m/z 83 is also possible.

Fragmentation of the Adamantane Cage: The adamantane cation itself (m/z 135) can undergo further fragmentation, losing ethylene (C₂H₄) or other small hydrocarbon fragments, leading to characteristic daughter ions at m/z 107, 93, 79 , etc. cdnsciencepub.com.

Fragmentation of the Cyclohexane Ring: The cyclohexane ring can lose successive C₂H₄ units, leading to fragments at lower mass-to-charge ratios.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Identity Fragmentation Pathway
220 [C₁₆H₂₈]⁺˙ Molecular Ion (M⁺˙)
135 [C₁₀H₁₅]⁺ Adamantyl cation (Loss of •C₆H₁₁)
83 [C₆H₁₁]⁺ Cyclohexyl cation (Loss of •C₁₀H₁₅)
107 [C₈H₁₁]⁺ Fragmentation of adamantyl cation
93 [C₇H₉]⁺ Fragmentation of adamantyl cation
79 [C₆H₇]⁺ Fragmentation of adamantyl cation

Computational Chemistry and Theoretical Investigations of 1 Cyclohexyladamantane

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, it is often too computationally intensive for studying large systems or long-timescale phenomena. Molecular mechanics (MM) and molecular dynamics (MD) offer a more computationally efficient alternative by treating atoms as classical particles governed by a 'force field'. nih.gov

The 1-cyclohexyladamantane molecule has conformational flexibility arising from the rotation around the single bond connecting the cyclohexyl and adamantane (B196018) moieties, as well as the ring-puckering of the cyclohexyl group itself. Molecular mechanics is an ideal method for exploring this conformational space. upenn.edunumberanalytics.com

Conformational search algorithms, such as Monte Carlo or systematic grid scans, are used to generate a multitude of possible three-dimensional structures. uci.edu For each conformation, the steric energy is calculated using a force field. upenn.edu The force field is a set of potential energy functions that describe bond stretching, angle bending, torsional strain (rotation around bonds), and non-bonded interactions like van der Waals forces. nih.gov

By plotting the energy of each conformation, an energy landscape can be constructed. nih.gov This landscape reveals the global minimum energy conformation (the most stable structure) as well as other low-energy local minima that may be populated at room temperature. uci.edu Understanding the relative energies of these conformers is crucial as molecular properties and reactivity can depend on the specific conformation. numberanalytics.com

The table below illustrates a hypothetical energy landscape for the primary conformers of this compound, showing how their relative stabilities would be presented.

ConformerCyclohexyl ConformationAttachmentRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1ChairEquatorial0.0099.0
2ChairAxial~2.71.0
3Twist-BoatEquatorial~5.5<0.1

Molecular Dynamics (MD) simulations extend the principles of molecular mechanics by incorporating time. MD solves Newton's equations of motion for a system of molecules, allowing the simulation of their dynamic behavior over time. uoa.grnih.gov

For this compound, an MD simulation would typically involve placing a large number of molecules in a simulation box to model a liquid or solid phase. The simulation tracks the trajectory of each atom, providing a detailed picture of intermolecular interactions and collective motions. mdpi.com These simulations are crucial for understanding how individual molecular properties give rise to bulk material properties. aps.org For instance, MD can be used to calculate thermodynamic properties like density and heat capacity, as well as transport properties such as viscosity and diffusion coefficients, by analyzing the simulated atomic trajectories. aps.org

Theoretical Modeling of Reaction Pathways and Transition States.

Theoretical modeling has become an indispensable tool in modern chemistry for understanding the intricate details of chemical reactions at a molecular level. wikipedia.org For a molecule as complex as this compound, with its bulky and rigid structure, computational methods provide a powerful lens through which to examine its reactivity. These methods allow for the exploration of potential energy surfaces, which map the energy of a system as a function of the positions of its atoms. libretexts.org By navigating these surfaces, chemists can identify the most likely paths a reaction will follow, from reactants to products, including the high-energy transition states that must be overcome. wikipedia.orglibretexts.org

Computational techniques, most notably Density Functional Theory (DFT), are widely used to model reaction pathways. scirp.orgmdpi.comrsc.org These methods can predict favorable reaction pathways by analyzing the energies of transition states. For instance, in reactions involving the functionalization of the adamantane core, such as amidation, computational studies can help to understand the selectivity at different positions. In a study on the copper-catalyzed amidation of adamantane, computational analysis helped to rationalize the observed product distribution, including the formation of side products like 1-phenyladamantane (B241783) from the reaction of the 1-adamantyl radical with the benzene (B151609) solvent. acs.org While this study did not specifically use this compound, the principles are directly applicable. The bulky cyclohexyl group at the 1-position would be expected to sterically and electronically influence the stability of radical or carbocation intermediates, a factor that can be precisely modeled computationally.

A hypothetical reaction pathway for the hydroxylation of this compound could be computationally modeled to determine the most favorable site of attack. The model would calculate the energy barriers for the formation of different potential alcohol products, thus predicting the major product of the reaction. Such calculations involve locating the transition state structure for each potential pathway and calculating its energy relative to the reactants. libretexts.orghi.is

Beyond mapping the reaction pathway, computational chemistry provides quantitative data on the kinetic and thermodynamic aspects of reactions. rsc.orgrsc.org Thermodynamics governs the position of equilibrium and the relative stability of reactants and products, dictated by Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). webassign.netwebassign.net Kinetics, on the other hand, deals with the rate of the reaction, which is determined by the activation energy (Ea) of the transition state. libretexts.orgnih.gov

Thermodynamic Properties: Standard thermodynamic properties for this compound, such as its enthalpy of formation, can be calculated using computational methods. These calculations, often performed at a high level of theory like CBS-QB3, provide foundational data for understanding its stability and reactivity. nist.gov The Gibbs free energy change (ΔG) for a proposed reaction of this compound can be calculated to determine if the reaction is spontaneous under given conditions. nasa.govnih.gov A negative ΔG indicates a thermodynamically favorable reaction. nih.gov

Kinetic Parameters: Transition State Theory (TST) is the cornerstone for calculating reaction rates computationally. wikipedia.orghi.is By determining the structure and energy of the transition state, the activation energy (Ea) can be calculated. libretexts.org The Arrhenius equation then relates this activation energy to the rate constant of the reaction. libretexts.org For reactions of this compound, computational kinetic studies could compare the activation barriers for substitution at the adamantyl cage versus the cyclohexyl ring, providing insight into the regioselectivity of the reaction. For example, kinetic studies of the amidation of adamantane have utilized kinetic isotope effects (KIE) to probe the C-H bond cleavage step, a technique that can be powerfully complemented by computational modeling. acs.org

The table below illustrates the type of kinetic and thermodynamic data that can be generated for a hypothetical reaction of this compound using computational methods.

Reaction ParameterCalculated Value (Hypothetical)Significance
Enthalpy of Reaction (ΔH) -75 kJ/molIndicates an exothermic reaction.
Gibbs Free Energy (ΔG) -90 kJ/molIndicates a spontaneous reaction.
Activation Energy (Ea) 120 kJ/molThe energy barrier that must be overcome for the reaction to occur.
Rate Constant (k) at 298 K 1.5 x 10⁻⁴ s⁻¹Quantifies the speed of the reaction at a given temperature.

This table is illustrative and does not represent experimentally verified data for a specific reaction of this compound.

Cheminformatics and Data-Driven Approaches for this compound Derivatives.

Cheminformatics utilizes computational and informational techniques to address problems in chemistry. For derivatives of this compound, these approaches are particularly useful for predicting biological activity and designing new compounds with desired properties. researchgate.netmdpi.com A key data-driven method in this field is the Quantitative Structure-Activity Relationship (QSAR). researchgate.netmdpi.com

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For adamantane derivatives, QSAR studies have been successfully employed to design new antiviral agents, anticancer compounds, and enzyme inhibitors. researchgate.netresearchgate.netresearchgate.net These studies typically involve calculating a variety of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of known compounds and then using statistical methods to build a model that can predict the activity of new, untested derivatives. mdpi.com

DescriptorCorrelation with ActivityImplication for Design
LogP (Lipophilicity) PositiveIncreasing lipophilicity may enhance activity, but a balance is needed to maintain good ADME properties. researchgate.net
Molecular Volume No significant correlationThe overall size of the molecule is less critical than specific interactions.
Dipole Moment NegativeLowering the overall dipole moment might be beneficial for activity.
HOMO Energy PositiveA higher energy of the Highest Occupied Molecular Orbital could be favorable.

This table is illustrative, based on general principles of QSAR and findings for other adamantane derivatives. researchgate.net

By combining these computational and data-driven approaches, researchers can accelerate the discovery and optimization of novel this compound derivatives for a wide range of applications, from medicine to materials science.

Advanced Materials Science Applications of 1 Cyclohexyladamantane Scaffolds

Role as Monomers and Building Blocks in Polymer Chemistry

In polymer chemistry, monomers are the fundamental repeating units that link together to form long polymer chains. escholarship.orgchandra-asri.com The structure of the monomer dictates the architecture and ultimate properties of the resulting polymer. rsc.org 1-Cyclohexyladamantane's distinct combination of a rigid adamantane (B196018) core and a bulky cyclohexyl substituent makes it an intriguing building block for creating polymers with specialized characteristics. wikipedia.org

The synthesis of polymers incorporating adamantane moieties can be achieved through various polymerization techniques, including addition and step-growth polymerization. chandra-asri.comlibretexts.orgnih.gov For instance, vinyl monomers containing adamantyl groups can undergo radical polymerization to produce polymers with adamantyl substituents in the side chain. researchgate.netlibretexts.org This process typically involves a radical initiator that starts the chain reaction, adding monomer units one at a time to the growing polymer chain. libretexts.orgstudymind.co.uk

While specific literature detailing the polymerization of a this compound-based monomer is not abundant, the synthesis can be extrapolated from established methods for other adamantane derivatives. researchgate.netresearchgate.net A hypothetical vinyl monomer, such as 1-(1-adamantyl)-4-vinylcyclohexane or a (meth)acrylate derivative of cyclohexyladamantane, could be synthesized and subsequently polymerized. The polymerization of such monomers, often conducted using initiators like peroxides or azo compounds, would lead to polymers with pendant this compound groups. libretexts.org

Alternatively, step-growth polymerization could be employed if the this compound scaffold is functionalized with two reactive groups (e.g., hydroxyl, carboxyl, or amine groups). escholarship.org These functionalized monomers can then react via polycondensation to build the polymer backbone, directly incorporating the adamantane-cyclohexyl structure into the main chain. acs.orghi-ern.de For example, polymers with adamantane units precisely placed along a polyethylene (B3416737) (PE) backbone have been synthesized via acyclic diene metathesis (ADMET) polycondensation, demonstrating that complex, bulky structures can be integrated into linear polymer chains. acs.org

The incorporation of bulky and rigid groups like adamantane into a polymer's structure has a profound effect on its properties. researchgate.net The adamantane cage, being a rigid and stress-free diamondoid, restricts the mobility of polymer chains. wikipedia.orgacs.org This rigidity, further amplified by the attached cyclohexyl group, leads to significant changes in the polymer's thermal and mechanical characteristics.

Thermal Properties: Polymers containing adamantyl groups in their side chains or main chain consistently exhibit high thermal stability and elevated glass transition temperatures (Tg). researchgate.netresearchgate.net The Tg is the temperature at which a polymer transitions from a hard, glassy state to a more rubbery, flexible state. mdpi.com The bulky nature of the adamantane-cyclohexyl moiety hinders the rotational and translational motion of the polymer chains, requiring more thermal energy to induce this transition. Consequently, these polymers maintain their rigidity and structural integrity at higher temperatures compared to analogous polymers without these bulky groups. researchgate.net For example, studies on various poly(meth)acrylates show that introducing adamantyl ester groups significantly increases the Tg compared to standard poly(methyl methacrylate) (PMMA). researchgate.net Similarly, polymers with adamantane units in the main chain show decomposition temperatures exceeding 450 °C, which is significantly higher than similar polyolefins. acs.org

Mechanical and Physical Properties: The rigidity of the adamantane-cyclohexyl scaffold also enhances the mechanical strength of the polymer. mdpi.com However, the packing of these bulky polymer chains is less efficient, which can influence crystallinity. acs.orgmdpi.com Polymers with precisely spaced adamantane groups in a polyethylene chain have shown that crystallinity can be tuned by adjusting the distance between the bulky defects. acs.org Increased spacing allows the polyethylene segments to crystallize, while shorter spacing can lead to more amorphous materials. acs.orgcaltech.edu This "defect engineering" provides a method to control polymer morphology and, by extension, its mechanical properties, such as tensile strength and modulus. acs.orgrsc.org The presence of such bulky groups also impacts solubility; for instance, introducing butyl groups to poly(1,3-adamantane) improves its solubility in organic solvents, facilitating characterization and processing. acs.org

Table 1: Influence of Bulky Groups on Polymer Properties
Polymer TypeKey Structural FeatureEffect on Glass Transition Temp. (Tg)Effect on Thermal StabilityInfluence on CrystallinityReference
Adamantyl-substituted Poly(meth)acrylatesBulky adamantyl side groupsSignificantly increasedImprovedGenerally reduced (amorphous) researchgate.net
Poly(1,3-adamantylene alkylene)sAdamantane in the main chainHighExcellent (Td > 450 °C)Tunable with spacer length acs.org
Poly(ethylene-co-vinyl acetate) (PEVA)Vinyl acetate (B1210297) side groupsDecreases with VA contentTwo-step degradationDecreased with VA content mdpi.com
Polylactic Acid (PLA)Annealing-induced crystallinityIncreases with annealingStableIncreases with annealing mdpi.com

Supramolecular Chemistry and Host-Guest Complexation

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. caltech.edursc.org A central concept in this field is host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule within its cavity. numberanalytics.com The rigid and hydrophobic this compound scaffold is an excellent component for designing such systems.

Macrocyclic hosts are large, ring-shaped molecules designed with specific cavities for encapsulating guest molecules. nih.govmagtech.com.cn Well-known examples include cyclodextrins, calixarenes, and pillararenes. thno.org The design of these hosts often involves integrating different building blocks to tune the size, shape, and chemical nature of the binding cavity. researchgate.netunits.it

Incorporating a this compound unit into a macrocyclic structure would create a host with a deep, rigid, and highly hydrophobic binding pocket. Such a host would be particularly adept at binding guest molecules that are nonpolar or have complementary shapes. The synthesis of these functional hosts could involve strategies where, for example, a di-functionalized this compound derivative is used as a "post" or "panel" in the construction of a larger cyclophane or cage-like molecule. The design would leverage the steric bulk of the adamantane-cyclohexyl group to create a well-defined and pre-organized cavity, a key principle for effective molecular recognition. rsc.orgresearchgate.net These custom hosts could offer selectivity for guests of a specific size and shape, driven by the strong hydrophobic effect and shape complementarity with the adamantane-lined cavity. researchgate.net

The binding between a host and a guest is governed by a combination of weak, non-covalent interactions. caltech.edumdpi.comspringer.com In a host-guest system involving this compound, several types of interactions would be critical.

Hydrophobic Interactions: Adamantane and cyclohexane (B81311) are classic examples of nonpolar, hydrophobic structures. In an aqueous environment, there is a strong thermodynamic driving force for these groups to minimize their contact with water by encapsulating a similarly hydrophobic guest molecule. This release of ordered water molecules from the surfaces of the host and guest into the bulk solvent is entropically favorable and a primary driver of complex formation.

CH-π Interactions: If the guest molecule contains aromatic rings, weak hydrogen bonds can form between the C-H bonds of the adamantane and cyclohexyl groups and the π-electron cloud of the aromatic guest. These interactions, while individually weak, can be numerous and collectively provide substantial binding energy and geometric specificity. units.it

Computational methods, such as density functional theory (DFT), are powerful tools for analyzing these interactions, allowing researchers to model the structure of the host-guest complex and quantify the energetic contributions of each type of non-covalent force. springer.com

Engineering of Nanomaterials and Nanostructures

Nanotechnology involves the design and application of materials with dimensions on the nanoscale (typically 1-100 nm). mdpi.comyoutube.com At this scale, materials often exhibit novel properties compared to their bulk counterparts, largely due to their high surface-area-to-volume ratio. bris.ac.uknih.gov this compound, as a precisely defined molecular building block, can be used to engineer nanostructures through bottom-up approaches like self-assembly or to functionalize the surfaces of nanoparticles. biologydiscussion.com

Self-assembly is a process where molecules spontaneously organize into ordered structures driven by non-covalent interactions. biologydiscussion.commdpi.com The distinct hydrophobic nature of this compound makes it an ideal candidate for driving self-assembly in aqueous solutions. Amphiphilic molecules, containing both a hydrophobic this compound "tail" and a hydrophilic "head" group, could self-assemble into various nanostructures such as micelles, vesicles, or nanotubes. The size and shape of these assemblies could be controlled by tuning the molecular structure, offering a pathway to create tailored nanomaterials for applications like drug delivery. magtech.com.cnthno.org

This compound as a Structural Motif in Ordered Assemblies

The principles of crystal engineering leverage non-covalent interactions, such as hydrogen bonds and van der Waals forces, to construct novel crystalline solids with desired properties. rsc.org The inclusion of the this compound group within a molecule can enforce specific packing arrangements due to its shape and size, preventing denser packing and creating voids or channels within the crystal lattice. This can be particularly useful in the design of porous materials or in controlling the solid-state fluorescence and thermal stability of materials. nih.gov For instance, the introduction of bulky substituents can significantly affect the optoelectronic and morphological properties of light-emitting polymers. cusat.ac.in

Research into the self-assembly of complex organic molecules has shown that even in the absence of strong directional interactions like hydrogen bonds, steric hindrance can play a crucial role in determining the final assembled structure. nih.gov The rigid and sterically demanding nature of the adamantane cage, combined with the flexible yet bulky cyclohexyl group, provides a unique combination of features that can be exploited to create complex and functional supramolecular structures. ipfdd.dersc.org

Surface Functionalization of Nanoparticles with Cyclohexyladamantyl Ligands

The modification of nanoparticle surfaces, known as functionalization, is a critical step to enhance their stability, performance, and interaction with their environment for specific applications. numberanalytics.comfrontiersin.org This process involves attaching organic molecules, or ligands, to the nanoparticle surface, which can be achieved through covalent or non-covalent bonds. frontiersin.orgresearchgate.net The choice of ligand is crucial as it can modulate the physicochemical properties of the inorganic nanoparticle core. rsc.org

Cyclohexyladamantyl-containing ligands are of interest for nanoparticle functionalization due to their unique steric and hydrophobic properties. The bulky nature of the cyclohexyladamantyl group can provide a robust protective layer around the nanoparticle core, preventing aggregation and enhancing colloidal stability. researchgate.netrsc.org This is particularly important for maintaining the unique properties of nanoparticles, which are often size-dependent. rsc.org

The process of attaching these bulky ligands often involves ligand exchange reactions, where existing, weaker-binding ligands on the nanoparticle surface are replaced by the desired functional ligands. numberanalytics.commdpi.com For instance, thiol-terminated cyclohexyladamantyl derivatives can be used to functionalize gold nanoparticles, as the strong gold-sulfur bond ensures stable attachment. researchgate.netmdpi.com The functionalized nanoparticles can then be used in a variety of applications, from catalysis to drug delivery. mdpi.comnih.gov The properties of the final functionalized nanoparticle are a direct result of the interplay between the nanoparticle core and the cyclohexyladamantyl ligands at the interface. rsc.org

Nanoparticle TypeLigand TypeFunctionalization MethodKey Outcome
Gold Nanoparticles (AuNPs)Thiol-terminated ligandsLigand ExchangeEnhanced stability and tailored surface properties. mdpi.comresearchgate.net
Inorganic NanoparticlesCyclohexyladamantyl derivativesCovalent or non-covalent attachmentModulation of physicochemical properties and improved colloidal stability. researchgate.netrsc.org
Gold Nanoparticles (AuNPs)Triphenylphosphine (TPP)-stabilized AuNPs exchanged with functionalized thiolsLigand ExchangeRetention of core properties with added stability against heat and aggregation. mdpi.com

Catalysis and Ligand Design in Organometallic Chemistry

Sterically Demanding Ligands Derived from this compound for Metal Complexes

In the realm of organometallic chemistry and homogeneous catalysis, the design of ligands is paramount to controlling the activity and selectivity of metal complexes. nih.gov Sterically demanding ligands, in particular, play a crucial role in stabilizing metal centers and influencing the outcome of catalytic reactions. sigmaaldrich.com The this compound group, with its significant steric bulk, is an attractive component in the design of such ligands. tcichemicals.com

Phosphine (B1218219) ligands containing the adamantyl or cyclohexyl moiety are widely used in cross-coupling reactions. tcichemicals.com The bulky nature of these ligands, often quantified by the cone angle, can promote crucial steps in the catalytic cycle, such as reductive elimination. nih.govtcichemicals.com For example, di(1-adamantyl)phosphino groups are features of highly effective ligands for palladium-catalyzed carbon-nitrogen and carbon-carbon bond formation. sigmaaldrich.com The steric hindrance provided by the cyclohexyladamantane scaffold can create a specific coordination environment around the metal, which can lead to enhanced catalytic performance. nsf.gov

The synthesis of these sterically demanding ligands often involves multi-step procedures, starting from adamantane or its derivatives. beilstein-journals.org The introduction of a phosphine group onto the this compound framework results in a ligand that combines the rigidity and bulk of the adamantane cage with the electronic properties of the phosphine donor atom. These ligands can then be used to form stable complexes with a variety of transition metals, including palladium, nickel, and rhodium. sigmaaldrich.comtcichemicals.comnih.gov The resulting metal complexes often exhibit unique catalytic properties that are not achievable with less bulky ligands. mdpi.com

Influence of Ligand Architecture on Catalytic Activity and Selectivity

The architecture of a ligand, encompassing its steric and electronic properties, has a profound impact on the activity and selectivity of the resulting metal catalyst. nih.govnsf.gov The this compound group, when incorporated into a ligand, exerts a significant steric influence that can dictate the coordination geometry of the metal center and the accessibility of substrates. tcichemicals.comnsf.gov

In many catalytic processes, a certain degree of steric hindrance around the metal is necessary to achieve high activity. nsf.gov This steric bulk can disfavor the formation of catalytically inactive or dormant species and facilitate the desired catalytic turnover. nsf.gov For instance, in palladium-catalyzed cross-coupling reactions, bulky phosphine ligands like those derived from adamantane promote the oxidative addition and reductive elimination steps, leading to more efficient catalysis. tcichemicals.com The flexibility of the ligand can also play a role; a combination of steric bulk and conformational flexibility can allow for the accommodation of different substrates while maintaining high catalytic activity. mdpi.com

The electronic properties of the ligand are also critical. Electron-donating ligands can increase the electron density at the metal center, which can, for example, facilitate the oxidative addition of substrates with low reactivity. tcichemicals.comorgsyn.org The interplay between the steric bulk of the cyclohexyladamantane group and the electronic nature of the donor atom (e.g., phosphorus in a phosphine ligand) allows for the fine-tuning of the catalyst's properties. frontiersin.org This tunability is essential for developing catalysts with high activity and selectivity for specific chemical transformations. nih.govrsc.org

Catalyst SystemLigand FeatureInfluence on Catalysis
Palladium-catalyzed cross-couplingBulky phosphine ligands (e.g., with adamantyl groups)Promotes oxidative addition and reductive elimination, increasing efficiency. tcichemicals.com
Nickel-based polymerizationSteric hindrance around the Ni(II) centerDisfavors catalytically dormant states, leading to high polymerization activity. nsf.gov
Ruthenium nanoparticle hydrogenationσ-donor ligandsIncreased catalytic activity. rsc.org
Rhodium-catalyzed hydroformylationLigands with specific bite anglesControls selectivity towards linear or branched aldehydes.

Concluding Remarks and Future Research Perspectives

Summary of Current Research Directions and Key Findings

Research into 1-cyclohexyladamantane and related structures has yielded significant findings across multiple disciplines. The primary areas of investigation include its applications in medicinal chemistry, materials science, and as a component in supramolecular systems.

In medicinal chemistry , the adamantane (B196018) scaffold is a well-established pharmacophore known to enhance the lipophilicity of drug candidates, which can improve their ability to cross cellular membranes and the blood-brain barrier. nih.govnih.gov The addition of a cyclohexyl group to the adamantane core is a strategy employed to further modulate the hydrophobic character and steric bulk of a molecule, potentially influencing its biological activity and pharmacokinetic profile. researchgate.net Derivatives such as 1-amino-3-cyclohexyl adamantane have been synthesized and investigated for therapeutic potential, building on the known antiviral and neuroprotective activities of simpler aminoadamantanes. nih.govresearchgate.net The rigid adamantane cage can also protect adjacent functional groups from metabolic degradation, enhancing drug stability. nih.gov

In the field of materials science , adamantane-containing polymers are noted for their exceptional thermal stability and rigidity. wikipedia.orgresearchgate.net The incorporation of bulky substituents like the cyclohexyl group is a strategic approach to modify the physical properties of polymers, such as their solubility and molecular packing. researchgate.net Research has demonstrated the creation of completely hydrocarbon copolymers containing adamantane and benzene (B151609) moieties, showcasing the versatility of adamantane derivatives in creating advanced materials. researchgate.net These materials are of interest for applications where high performance and durability are required. frontiersin.orgroutledge.com

In supramolecular chemistry , the adamantane cage is renowned for its utility as a guest moiety in host-guest complexes. rsc.orgnih.gov Its size, shape, and hydrophobicity make it an ideal guest for macrocyclic hosts like cyclodextrins and cucurbiturils. nih.govnih.gov This property is extensively leveraged in the design of drug delivery systems, where the host-guest interaction can be used to encapsulate and release therapeutic agents. nih.govthno.orgnih.gov The this compound molecule offers a larger and more complex hydrophobic guest for such systems, presenting opportunities for creating more sophisticated and selective supramolecular assemblies. rsc.org

A summary of key research findings is presented in the table below.

Research AreaKey FindingsRelevant CompoundsCitations
Medicinal Chemistry The adamantane scaffold enhances lipophilicity and metabolic stability. The cyclohexyl group further modulates these properties for potential antiviral and neuroprotective applications.1-Aminoadamantane, Memantine, N-cyclohexyladamantane-1-carboxamide, 1-Amino-3-cyclohexyl adamantane nih.govnih.govresearchgate.netnih.govmdpi.com
Materials Science Incorporation of the adamantane cage into polymers imparts high thermal stability and rigidity. The bulky cyclohexyl group influences polymer packing and solubility.Adamantane-benzene copolymers wikipedia.orgresearchgate.netresearchgate.net
Supramolecular Chemistry The adamantane moiety is an excellent guest for macrocyclic hosts, forming stable host-guest complexes applicable in drug delivery and surface recognition.Adamantane, Cyclodextrins, Cucurbiturils rsc.orgnih.govnih.govthno.org

Identification of Unexplored Research Avenues and Challenges

Despite the progress made, significant challenges and unexplored avenues remain in the chemistry of this compound. Addressing these will be crucial for unlocking its full potential.

One of the primary challenges lies in its synthesis and functionalization . beilstein-journals.orgmdpi.com Current synthetic routes often rely on classical methods like Friedel-Crafts reactions, which may require harsh conditions and stoichiometric Lewis acid catalysts, leading to potential side reactions and purification difficulties. mdpi.com A major unexplored avenue is the development of more efficient, selective, and sustainable catalytic methods for the synthesis of this compound. Furthermore, the selective functionalization of the molecule presents a considerable hurdle. rsc.org Developing methodologies for direct C–H functionalization that can distinguish between the bridgehead positions of the adamantane core and the C-H bonds of the cyclohexyl ring is a formidable challenge that, if overcome, would open up vast possibilities for creating novel derivatives. beilstein-journals.org

In medicinal chemistry , a key challenge is managing the compound's physicochemical properties. While high lipophilicity is often advantageous, it can also lead to poor aqueous solubility and potential issues with metabolic stability and pharmacokinetic profiles, which may hinder the development of viable drug candidates. tesisenred.net An unexplored area is the systematic investigation of how different substitution patterns on the cyclohexyl ring of this compound affect its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

In materials science , while the benefits of incorporating adamantane are known, the specific influence of the this compound unit on polymer properties is not fully understood. There is a need for more in-depth studies correlating the concentration and orientation of this bulky group with the mechanical, thermal, and optical properties of the resulting materials. researchgate.netresearchgate.net Unexplored avenues include the use of this compound in the creation of microporous materials, advanced composites, or as a building block for diamondoid nanostructures. iseki-food.netethw.org

Interdisciplinary Research Opportunities in this compound Chemistry

The complex nature of this compound provides fertile ground for interdisciplinary research, combining expertise from different fields to drive innovation.

A significant opportunity exists at the interface of computational chemistry and materials science . nih.govyoutube.com Mechanistic computational models can be employed to predict how the incorporation of the this compound moiety will affect the properties of polymers and other materials. nih.govresearchgate.net Such theoretical studies can guide the rational design and synthesis of new high-performance materials for specific applications, such as in aerospace or electronics, reducing the need for extensive trial-and-error experimentation. researchgate.net

The intersection of supramolecular chemistry, nanotechnology, and nanomedicine offers another promising frontier. rsc.orgub.edu The unique host-guest properties of the adamantane group can be exploited to construct sophisticated drug delivery systems. nih.govthno.orgnih.gov An interdisciplinary approach could focus on designing self-assembling nanosystems where this compound acts as a highly lipophilic anchor for targeting cell membranes or as a specific guest molecule for stimuli-responsive release from a nanocarrier. iseki-food.netmdpi.comscispace.com This requires collaboration between synthetic chemists, materials scientists, and pharmacologists. researchgate.net

Finally, the synergy between polymer science and advanced manufacturing presents opportunities for creating functional materials with tailored properties. frontiersin.orgappleacademicpress.commdpi.com Research teams could explore the synthesis of novel polymers and composites containing this compound and then use advanced fabrication techniques, such as 3D printing or micro-molding, to create devices with specific architectures and functionalities. mdpi.com This could lead to the development of new materials for sensors, biocompatible devices, or specialized coatings.

Q & A

Q. What are the established protocols for synthesizing 1-Cyclohexyladamantane, and how do reaction conditions influence yield and purity?

  • Methodological Answer :
    Synthesis typically involves cyclohexylation of adamantane derivatives via Friedel-Crafts alkylation or catalytic hydrogenation. Key variables include:
    • Catalyst selection : Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd/C) impact regioselectivity .
    • Temperature control : Excess heat may lead to byproducts like adamantane isomerization or cyclohexyl ring degradation .
    • Solvent polarity : Non-polar solvents (e.g., hexane) favor slower, more controlled reactions, reducing side-product formation .
    • Purity validation : Post-synthesis characterization via NMR (¹H/¹³C) and mass spectrometry (MS) is critical to confirm structural integrity .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
    • ¹H/¹³C NMR : Assign peaks based on adamantane’s rigid cage structure (δ ~1.5–2.5 ppm for bridgehead protons) and cyclohexyl ring protons (δ ~1.0–1.8 ppm). Overlapping signals may require 2D NMR (e.g., HSQC) for resolution .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragments. For example, loss of the cyclohexyl group (m/z ~82) is a diagnostic marker .
    • Infrared (IR) Spectroscopy : Absence of C=O or C=C stretches (~1600–1800 cm⁻¹) confirms successful alkylation .

Q. How does this compound behave under varying thermal or photolytic conditions, and what stability precautions are necessary?

  • Methodological Answer :
    • Thermal stability : Decomposition above 250°C may release volatile cyclohexane derivatives; thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for stability profiling .
    • Photolytic sensitivity : UV-Vis spectroscopy can detect photodegradation products (e.g., adamantane radicals). Store in amber glassware under inert gas to prevent oxidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
    • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact .
    • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks of volatile intermediates .
    • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in catalytic systems be resolved?

  • Methodological Answer :
    • Systematic benchmarking : Compare catalytic systems (e.g., homogeneous vs. heterogeneous) under identical conditions (solvent, temperature, catalyst loading). Use kinetic studies (e.g., time-resolved GC-MS) to identify rate-limiting steps .
    • Error analysis : Quantify impurities (e.g., residual AlCl₃ from synthesis) via ICP-OES, as trace metals may deactivate catalysts .

Q. What computational methods are suitable for predicting the electronic and steric effects of this compound in supramolecular systems?

  • Methodological Answer :
    • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict host-guest interactions. Basis sets (e.g., B3LYP/6-31G*) must account for adamantane’s rigidity .
    • Molecular Dynamics (MD) : Simulate steric hindrance in solution-phase assemblies (e.g., cyclodextrin inclusion complexes) using force fields like OPLS-AA .

Q. How can solvent effects on this compound’s solubility and aggregation be experimentally quantified?

  • Methodological Answer :
    • Phase-solubility diagrams : Measure solubility in binary solvent systems (e.g., water/ethanol) using UV-Vis or HPLC .
    • Dynamic Light Scattering (DLS) : Monitor aggregation kinetics in real time; correlate with solvent polarity (e.g., Hansen solubility parameters) .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives?

  • Methodological Answer :
    • Chiral auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to induce asymmetry during alkylation .
    • Asymmetric catalysis : Screen chiral ligands (e.g., BINAP) with transition metals (e.g., Rh) for C–H activation .

Q. How do steric and electronic properties of this compound influence its performance in polymer matrices?

  • Methodological Answer :
    • Thermomechanical analysis : Use DMA (Dynamic Mechanical Analysis) to measure Tg shifts in polymer blends .
    • X-ray crystallography : Resolve spatial arrangements in copolymer systems; compare with computational packing models .

Q. What experimental designs address discrepancies in reported thermodynamic parameters (e.g., ΔHf) for this compound?

  • Methodological Answer :
    • Calorimetric validation : Repeat combustion calorimetry with rigorous purity checks (≥99.5% by HPLC) .
    • Comparative studies : Cross-reference data with NIST Chemistry WebBook entries to identify outliers .

Data Presentation and Reproducibility

  • Tables : Include raw and processed data (e.g., NMR integrals, reaction yields) with error margins (±SD) .
  • Supplemental Materials : Archive chromatograms, crystallographic files, and computational inputs in repositories like Zenodo .
  • Reproducibility Checklist : Document catalyst batch numbers, solvent drying methods, and instrument calibration dates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.